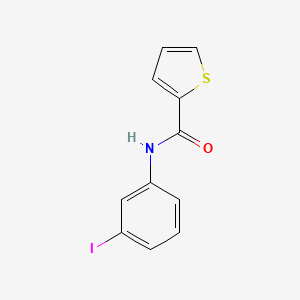

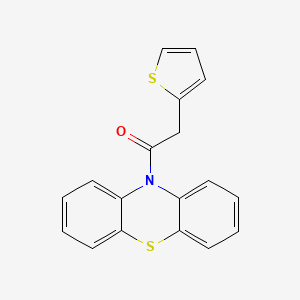

N-(3-iodophenyl)-2-thiophenecarboxamide

Descripción general

Descripción

N-(3-iodophenyl)-2-thiophenecarboxamide, also known as ITCP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. ITCP is a derivative of thiophene, which is a heterocyclic compound that contains a sulfur atom in its ring structure. The incorporation of an iodine atom in the phenyl ring of ITCP makes it a useful tool for imaging studies and radiotherapy.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Thiophene-based analogs, such as N-(3-iodophenyl)thiophene-2-carboxamide, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Antioxidant Activity

The 3-amino thiophene-2-carboxamide derivative has shown significant antioxidant activity. For instance, one study found that it increased antioxidant activity by 62.0%, which is comparable to the reference antioxidant ascorbic acid .

Antibacterial Activity

Thiophene-2-carboxamide derivatives have demonstrated antibacterial activity against pathogenic bacteria. For example, one derivative recorded high activity index against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that N-(3-iodophenyl)thiophene-2-carboxamide could potentially be used in similar applications.

Material Science

In the field of material science, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that N-(3-iodophenyl)thiophene-2-carboxamide could be used in the development of new semiconductor materials.

Electronics

Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . This suggests that N-(3-iodophenyl)thiophene-2-carboxamide could have potential applications in the electronics industry.

Mecanismo De Acción

Target of Action

N-(3-iodophenyl)thiophene-2-carboxamide, also known as N-(3-iodophenyl)-2-thiophenecarboxamide, is a synthetic compound that has been studied for its potential biological activities Similar thiophene-2-carboxamide analogues have shown antibacterial efficacy against extended-spectrum β-lactamase producing strains ofEscherichia coli .

Mode of Action

It’s known that thiophene-2-carboxamide derivatives can interact with their targets through oxygen atoms . This interaction may lead to changes in the target’s function, potentially inhibiting its activity .

Biochemical Pathways

Thiophene-2-carboxamide derivatives have been associated with various pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s predicted boiling point is 2960±130 °C, and its predicted density is 1096±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

A study on thiophenecarboxamide derivatives activated by etha showed that pharmacological inhibition of pyrg, a ctp synthetase, strongly perturbs dna and rna biosynthesis, and other metabolic processes requiring nucleotides .

Action Environment

It’s known that the compound should be stored at 2-8°c and protected from light , suggesting that temperature and light exposure may affect its stability and efficacy.

Propiedades

IUPAC Name |

N-(3-iodophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INOS/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTFSZAHMRMLKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801278105 | |

| Record name | N-(3-Iodophenyl)-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-iodophenyl)thiophene-2-carboxamide | |

CAS RN |

136340-98-2 | |

| Record name | N-(3-Iodophenyl)-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136340-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Iodophenyl)-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime](/img/structure/B5776571.png)

![3-[(3-chloro-4-fluorophenyl)amino]-2-cyano-2-propenethioamide](/img/structure/B5776596.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5776598.png)

![2-[(2,6-dichlorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5776607.png)

![4-({4-[(4-nitrophenyl)thio]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5776632.png)

![4-methoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5776640.png)

![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5776646.png)

![2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5776652.png)

![6-chloro-2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5776659.png)